molecular formula C14H12FN5 B2814583 N-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1105221-13-3

N-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2814583
CAS RN: 1105221-13-3
M. Wt: 269.283
InChI Key: NJTKINFYEWOMDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, commonly known as CPP, is a chemical compound that belongs to the pyrazolo[3,4-d]pyrimidine family. CPP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

Molecular Probes for Adenosine Receptor

Research has identified pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, including N-cyclopropyl analogs, as high affinity and selective antagonists for the human A(2A) adenosine receptor (AR). These compounds, including the likes of SCH 442416, have been utilized as pharmacological probes for studying the A(2A)AR, with modifications allowing for the inclusion of reporter groups for imaging and analytical studies (Kumar et al., 2011).

Anti-Mycobacterial Activity

Pyrazolo[1,5-a]pyrimidines have been reported as potent inhibitors of mycobacterial ATP synthase, crucial for the treatment of Mycobacterium tuberculosis. A study on novel 3,5-diphenyl derivatives highlighted their potential as inhibitors of M.tb, indicating the significance of the 3-(4-fluoro)phenyl group for enhanced activity (Sutherland et al., 2022).

Antitumor and Antimicrobial Activities

Several studies have synthesized and characterized pyrazole derivatives, including N-cyclopropyl analogs, to identify their antitumor, antifungal, and antibacterial pharmacophore sites. These efforts have yielded compounds with significant biological activity against breast cancer and various microbial strains, demonstrating the broad potential of these compounds in drug discovery and development (Titi et al., 2020).

Phosphodiesterase Inhibitors for Cognitive Impairment

The design and synthesis of 3-aminopyrazolo[3,4-d]pyrimidinones have explored their role as phosphodiesterase 1 (PDE1) inhibitors. These compounds, including ITI-214, have shown picomolar inhibitory potency, excellent selectivity, and in vivo efficacy, suggesting their potential application in treating cognitive deficits associated with neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

Synthesis and Antibacterial Activity

The synthesis and evaluation of novel pyrazolo[3,4-d]pyrimidin derivatives have highlighted their significant antimicrobial activity. These studies focus on developing compounds with enhanced antibacterial properties through the synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones, demonstrating the versatility and potential of these compounds in addressing bacterial infections (Khobragade et al., 2010).

properties

IUPAC Name

N-cyclopropyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5/c15-9-1-5-11(6-2-9)20-14-12(7-18-20)13(16-8-17-14)19-10-3-4-10/h1-2,5-8,10H,3-4H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTKINFYEWOMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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